Cas no 1214-75-1 (N,N-Dimethyl-2,4-dinitrostyrylamine)
N,N-Dimethyl-2,4-dinitrostyrylamine Chemical and Physical Properties
Names and Identifiers
-
- Ethenamine,2-(2,4-dinitrophenyl)-N,N-dimethyl-
- (E)-2-(2,4-Dinitrophenyl)-N,N-dimethylethenamine
- (N N-DIMETHYLAMINO)ETHENYL-2 4-DINITROB&
- 1,8-dibromononane
- 1,9-Dibrom-nonan
- 1,9-Dibromnonane
- 1,9-dibromo-nonane
- 3-Diaethylamino-1-phenyl-propan-1-on, Hydrochlorid
- 3-diethylamino-1-phenyl-propan-1-one, hydrochloride
- AG-F-57996
- Nonamethylenbromid
- Nonamethylene Bromide
- Nonamethylene dibromide
- Nonandiyldibromid
- Nonane, 1,9-dibromo-
- Nonane,9-dibromo-
- NSC62682
- PubChem3900
- 1214-75-1
- 2-(2,4-dinitrophenyl)-N,N-dimethylethenamine
- AKOS030240760
- [2-(2,4-DINITROPHENYL)ETHENYL]DIMETHYLAMINE
- (N,N-Dimethylamino)ethenyl-2,4-dinitrobenzene
- Maybridge1_006352
- N,N-Dimethyl-2,4-dinitrostyrylamine
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- Inchi: 1S/C10H11N3O4/c1-11(2)6-5-8-3-4-9(12(14)15)7-10(8)13(16)17/h3-7H,1-2H3
- InChI Key: MHIRUPHZSNZDCI-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C=CC=1C=CN(C)C)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 237.07495584g/mol
- Monoisotopic Mass: 237.07495584g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 94.9Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.333
- Melting Point: 163-167 °C(lit.)
- Boiling Point: 356.9°C at 760 mmHg
- Flash Point: 169.7°C
- Refractive Index: 1.633
- Solubility: Not determined
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
N,N-Dimethyl-2,4-dinitrostyrylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-36
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,N-Dimethyl-2,4-dinitrostyrylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D481260-50mg |
N,N-Dimethyl-2,4-dinitrostyrylamine |
1214-75-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D481260-100mg |
N,N-Dimethyl-2,4-dinitrostyrylamine |
1214-75-1 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D481260-500mg |
N,N-Dimethyl-2,4-dinitrostyrylamine |
1214-75-1 | 500mg |
$ 95.00 | 2022-06-05 |
N,N-Dimethyl-2,4-dinitrostyrylamine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on N,N-Dimethyl-2,4-dinitrostyrylamine
Introduction to N,N-Dimethyl-2,4-dinitrostyrylamine (CAS No. 1214-75-1)
N,N-Dimethyl-2,4-dinitrostyrylamine, a compound with the chemical formula C9H9N3O4, is a significant molecule in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number CAS NO. 1214-75-1, has garnered attention due to its unique structural and functional properties. The presence of multiple nitro and amine functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The synthesis of N,N-Dimethyl-2,4-dinitrostyrylamine involves a series of carefully orchestrated chemical reactions that highlight the compound's reactivity and potential applications. The process typically begins with the nitration of styrene derivatives, followed by subsequent functional group modifications to introduce the dimethylamino groups. This synthetic route underscores the importance of precise control over reaction conditions to ensure high yield and purity.
In recent years, N,N-Dimethyl-2,4-dinitrostyrylamine has been explored for its potential in various biological assays. Its molecular structure, characterized by strong electron-withdrawing nitro groups and electron-donating amine substituents, makes it an attractive candidate for studying molecular interactions at the atomic level. Researchers have utilized this compound to investigate its effects on enzyme activity and cellular signaling pathways, providing valuable insights into potential therapeutic applications.
One of the most compelling aspects of N,N-Dimethyl-2,4-dinitrostyrylamine is its role as a scaffold for drug discovery. The nitro and amine groups provide multiple sites for chemical modification, allowing chemists to design derivatives with enhanced pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit significant anti-inflammatory and antioxidant activities, making them promising candidates for treating chronic inflammatory diseases and oxidative stress-related conditions.
The latest research in this field has focused on understanding the mechanistic basis of N,N-Dimethyl-2,4-dinitrostyrylamine's biological effects. Advanced spectroscopic techniques and computational modeling have been employed to elucidate how this compound interacts with biological targets at the molecular level. These studies have revealed that the compound's mode of action involves modulation of key signaling pathways involved in inflammation and cell proliferation.
Furthermore, the synthesis and characterization of N,N-Dimethyl-2,4-dinitrostyrylamine derivatives have opened new avenues in medicinal chemistry. By varying the substitution patterns on the aromatic ring and introducing additional functional groups, researchers have been able to fine-tune the pharmacological properties of these compounds. This approach has led to the identification of several lead compounds with high potential for further development into therapeutic agents.
The versatility of N,N-Dimethyl-2,4-dinitrostyrylamine as a synthetic intermediate has also been leveraged in materials science. Its ability to form stable complexes with metal ions has made it useful in developing novel catalysts and functional materials. These applications highlight the broad utility of this compound beyond its biological significance.
In conclusion, N,N-Dimethyl-2,4-dinitrostyrylamine (CAS NO. 1214-75-1) is a multifaceted compound with significant potential in both chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for studying molecular interactions and developing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in advancing scientific understanding and therapeutic innovation is likely to grow even further.
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